Product packaging for 1,4-Bis(bromomethyl)benzene(Cat. No.:CAS No. 623-24-5)

1,4-Bis(bromomethyl)benzene

Cat. No.: B118104
CAS No.: 623-24-5
M. Wt: 263.96 g/mol
InChI Key: RBZMSGOBSOCYHR-UHFFFAOYSA-N
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Description

Historical Context of Bifunctional Benzyl (B1604629) Halides in Organic Synthesis

Bifunctional reagents, which possess two reactive centers, have long been instrumental in organic synthesis for their ability to construct complex molecular architectures and facilitate novel reaction pathways. nih.gov Among these, benzyl halides, including bifunctional variants, have been recognized for their utility as key intermediates. organic-chemistry.org The reactivity of the benzylic carbon-halogen bond allows for a variety of transformations, primarily nucleophilic substitution reactions. ukm.my

The development of polymer science, particularly the advent of cross-linking techniques to enhance the durability and thermal stability of polymeric materials, provided a significant impetus for the study of bifunctional molecules. acs.orgstahl.comrjpdft.com Early research into polymerization recognized the need for agents that could form bridges or links between polymer chains. Bifunctional benzyl halides emerged as effective cross-linking agents due to their ability to react with two different polymer chains or functional groups, thereby creating a three-dimensional network structure. rjpdft.com This cross-linking transforms elastomeric materials into more rigid and robust substances. stahl.com The use of benzyl halides as initiators in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), further expanded their importance in the synthesis of well-defined polymers. acs.orgresearchgate.netnih.gov

Significance of 1,4-Bis(bromomethyl)benzene in Contemporary Chemical Research

In modern chemical research, this compound is highly significant due to its role as a rigid and versatile linker in the construction of advanced materials. Its symmetrical structure and the high reactivity of its bromomethyl groups allow for its use in a variety of polymerization and cyclization reactions. mdpi.com This compound is a cornerstone in the synthesis of porous organic polymers (POPs), metal-organic frameworks (MOFs), and supramolecular assemblies. rsc.orgmdpi.comslideshare.net

The ability to precisely control the architecture of materials at the molecular level is a key goal in materials science, and this compound is an important tool in achieving this. Its rigid phenylene core imparts thermal stability and defined geometry to the resulting structures. For instance, in the fabrication of porous polymers, it acts as a precursor that contributes to the formation of materials with high surface areas and specific pore sizes, which are crucial for applications in gas storage and separation. researchgate.netmdpi.com

Overview of Key Research Areas Utilizing this compound

The application of this compound spans several key areas of chemical research:

Polymer Chemistry : It is extensively used as a monomer or cross-linking agent. A significant application is in the synthesis of Porous Organic Polymers (POPs). For example, it has been used in condensation reactions with monomers like tetraphenylsilane (B94826) to create benzene-linked porous polymer materials (B-PPMs). researchgate.netmdpi.com These materials exhibit high surface areas and are effective in selective CO₂ capture. researchgate.netmdpi.com

Materials Science : In this field, it is a building block for various functional materials. It is used in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. rsc.orgresearchgate.net Its ability to connect metal clusters or organic nodes leads to the formation of extended, often porous, structures.

Supramolecular Chemistry : this compound is employed in the construction of macrocycles and other complex supramolecular architectures. mdpi.comslideshare.net For instance, it has been used in cyclization reactions to create large, box-like host molecules, sometimes referred to as "Texas-Sized" molecular boxes, which have applications in molecular recognition and the formation of self-assembled materials. mdpi.com It is also used to covalently capture or crosslink self-assembled structures, such as supramolecular nanotubes, to enhance their stability. researchgate.netrsc.org

Research Findings on Porous Polymers using this compound

Polymer Type Monomers Used Specific Surface Area (m²/g) Application Reference
B-PPM-1 Tetraphenylsilane, this compound 680 CO₂ Capture researchgate.net
B-PPM-2 Tetraphenylsilane, this compound 593 CO₂ Capture researchgate.net
PBPOP-1 Octaphenylsilsesquioxane, this compound Not specified CO₂/N₂ Selectivity mdpi.com

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to consolidate scientifically accurate information regarding its historical context, its importance in modern synthesis, and its specific applications in key research areas. The scope is strictly limited to the chemical and material science aspects of the compound, based on academic research findings. This article will adhere to the outlined structure, presenting detailed information for each section and subsection without delving into topics outside this defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2 B118104 1,4-Bis(bromomethyl)benzene CAS No. 623-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(bromomethyl)benzene
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InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
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InChI Key

RBZMSGOBSOCYHR-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CBr)CBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8Br2
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Related CAS

28499-23-2
Record name Benzene, 1,4-bis(bromomethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID6060767
Record name 1,4-Bis(bromomethyl)benzene
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Molecular Weight

263.96 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name alpha,alpha'-Dibromo-p-xylene
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CAS No.

623-24-5
Record name 1,4-Bis(bromomethyl)benzene
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Record name Benzene, 1,4-bis(bromomethyl)-
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Record name 1,4-Bis(bromomethyl)benzene
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Record name Benzene, 1,4-bis(bromomethyl)-
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Record name 1,4-Bis(bromomethyl)benzene
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Record name α,α'-dibromo-p-xylene
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Synthetic Methodologies and Advanced Preparative Techniques for 1,4 Bis Bromomethyl Benzene

Conventional Laboratory Synthesis Routes

C₆H₄(CH₃)₂ + 2 Br₂ → C₆H₄(CH₂Br)₂ + 2 HBr

The efficiency of the free-radical bromination of p-xylene is highly dependent on the reaction conditions. Key parameters that are optimized to maximize the yield of the desired product and minimize the formation of by-products, such as mono-brominated and tri-brominated species, include temperature, reaction time, and the stoichiometry of the reactants.

Typically, the reaction is carried out at elevated temperatures, often under reflux conditions, to facilitate the homolytic cleavage of the bromine molecule and the propagation of the radical chain reaction. For instance, a common procedure involves refluxing a solution of p-xylene and N-bromosuccinimide (NBS) in carbon tetrachloride for several hours. In one documented procedure, the reaction is refluxed for 12 hours at 70 °C. echemi.com Another approach involves the dropwise addition of dry bromine to boiling p-xylene at 140 °C over a period of 2 hours, followed by an additional 3 hours of reaction time. echemi.com Optimization studies have shown that controlling the reaction time is crucial; for example, reducing the reaction time to 4 hours can help in controlling the formation of the tribromide by-product. researchgate.net

Interactive Data Table: Exemplary Reaction Conditions for Free-Radical Bromination of p-Xylene

Brominating AgentInitiator/CatalystSolventTemperature (°C)Time (h)Yield (%)
N-bromosuccinimideBenzoyl PeroxideCarbon Tetrachloride701290
BromineTungsten LampNone (neat)1405Not specified
N-bromosuccinimideAIBNCarbon TetrachlorideReflux1Not specified
Bromine100W Hg Lamp1H-perfluorohexane52 (Reflux)1876

The initiation of the free-radical chain reaction is a critical step and is typically achieved through the use of radical initiators. These compounds decompose upon heating or irradiation to generate free radicals, which then initiate the bromination process.

Benzoyl Peroxide is a commonly employed radical initiator. echemi.com It thermally decomposes to form phenyl radicals, which can then abstract a hydrogen atom from H-Br (formed in situ) or react with bromine to propagate the chain reaction. In a typical synthesis, benzoyl peroxide is used in catalytic amounts along with N-bromosuccinimide (NBS) as the brominating agent. echemi.com

2,2'-Azobisisobutyronitrile (AIBN) is another effective radical initiator used in the synthesis of 1,4-bis(bromomethyl)benzene. Similar to benzoyl peroxide, AIBN decomposes upon heating to produce nitrogen gas and two isobutyronitrile radicals. These radicals then initiate the bromination cascade. AIBN is often preferred in some applications due to its cleaner decomposition products and more predictable decomposition kinetics. For example, the synthesis of 4-bromo-1,2-bis(bromomethyl)benzene from 4-bromo-o-xylene utilizes AIBN as the initiator in carbon tetrachloride. chemicalbook.com

The choice of solvent can significantly influence the outcome of the free-radical bromination of p-xylene. The ideal solvent should be inert to the reaction conditions, facilitate the dissolution of the reactants, and in some cases, play a role in the selectivity of the reaction.

Carbon Tetrachloride (CCl₄) has traditionally been a widely used solvent for free-radical halogenations due to its inertness and good solvating properties for both the hydrocarbon substrate and the brominating agent. echemi.comrsc.org Several preparations of this compound report the use of CCl₄ as the solvent in conjunction with NBS and a radical initiator. echemi.comrsc.org

Chlorobenzene is another suitable solvent for this transformation. Its higher boiling point compared to carbon tetrachloride can be advantageous for reactions requiring higher temperatures.

Perfluorohexane has been explored as a solvent for the photo-bromination of p-xylene. echemi.com In one study, the reaction of p-xylene with bromine was carried out in 1H-perfluorohexane under reflux at 52 °C with irradiation from a 100W high-pressure mercury lamp, yielding 76% of the desired product. echemi.com While effective, some degradation of the perfluorohexane solvent was observed. echemi.com

The selection of the solvent is often a balance between reaction efficiency, safety, and environmental considerations. Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents are increasingly being investigated.

Light irradiation, particularly UV light, can serve as an effective method for initiating the free-radical bromination of p-xylene. Photochemical initiation involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals, which then start the chain reaction.

UV Light: The use of a high-pressure mercury lamp is a common method for photo-initiated bromination. echemi.com This method can be advantageous as it may not require a chemical radical initiator. For instance, irradiating a mixture of p-xylene and bromine with a 100W high-pressure mercury lamp in perfluorohexane resulted in a good yield of the product. echemi.com The wavelength of the light can also be a factor, with wavelengths greater than or equal to 250 nm being effective. google.com

Tungsten Lamp: A simple tungsten lamp can also be used as a light source to promote the reaction. echemi.com In one preparation, a 300-watt tungsten lamp was used to irradiate the reaction mixture of p-xylene and bromine at 140 °C. echemi.com Visible light lamps with a wavelength of about 400 nm have also been utilized in reactions involving hydrobromic acid and hydrogen peroxide to generate bromine in situ. echemi.com The use of visible light can be a milder and more selective method for initiating the bromination. rsc.org

While free-radical bromination of the methyl groups is the most direct route from p-xylene, substitution reactions of the corresponding diol, 1,4-bis(hydroxymethyl)benzene, can also yield this compound. These reactions involve the replacement of the hydroxyl groups with bromine atoms.

Phosphorus Tribromide (PBr₃): This reagent is a classic choice for converting alcohols to alkyl bromides. The reaction of 1,4-bis(hydroxymethyl)benzene with PBr₃ provides the desired dibromide. This method is particularly useful when the diol is readily available or when the direct bromination of p-xylene leads to undesirable side products.

Hydrogen Bromide (HBr): Hydrogen bromide can also be used to convert the diol to the dibromide. The reaction is typically carried out in an acidic medium. A convenient method for bromomethylation of aromatic compounds involves using a 30 wt% solution of HBr in acetic acid with paraformaldehyde. sciencemadness.org This approach generates the bromomethylating agent in situ. Another procedure involves the reaction of p-xylene with hydrobromic acid and hydrogen peroxide under visible light irradiation, which generates bromine in situ for the radical bromination. echemi.comresearchgate.net

Bromination of Pyridinedicarboxylic Acid Precursors

The synthesis of this compound can begin from pyridinedicarboxylic acid, which undergoes a reaction with bromine in an organic solvent. biosynth.com This process serves as an initial step in forming a mixture that, after subsequent reactions and purification steps like crystallization or distillation, yields the target compound. biosynth.com The specific isomers and reaction pathways from pyridinedicarboxylic acid precursors are subject to the broader principles of pyridine chemistry, where bromination can be influenced by the presence of activating or deactivating groups and reaction conditions. For instance, the bromination of pyridine derivatives can be achieved using various brominating agents, including N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), with reaction outcomes dependent on stoichiometry and temperature. google.com

Electrochemical Synthetic Approaches

Electrochemical methods offer an alternative route for benzylic bromination, avoiding the direct use of hazardous reagents like gaseous bromine. These techniques rely on the anodic oxidation of bromide anions to generate the brominating species in situ. acs.org

An effective electrochemical method for the side-chain bromination of alkyl aromatic compounds like p-xylene involves two-phase electrolysis to produce this compound. cecri.res.in This approach yields the desired product in high yields, typically between 70-90%. cecri.res.in The biphasic system consists of an aqueous electrolyte phase and an organic phase containing the substrate, which allows for straightforward separation of the product upon completion of the reaction. cecri.res.inresearchgate.net

The electrolyte system typically employed in this two-phase electrolysis is an aqueous solution of sodium bromide (NaBr), often at a concentration of 40-50%. cecri.res.in A catalytic quantity of hydrobromic acid (HBr) is commonly added to this aqueous phase. cecri.res.in The organic phase consists of the p-xylene substrate dissolved in a solvent such as chloroform. cecri.res.in At the anode, bromide ions from the aqueous electrolyte are oxidized to generate bromine, which then acts as the brominating agent for the benzylic positions of the p-xylene in the organic phase. acs.orgcecri.res.in

ParameterCompositionRole
Aqueous Phase 40-50% Sodium Bromide (NaBr)Source of bromide ions
Catalytic Hydrobromic Acid (HBr)Enhances conductivity/reaction
Organic Phase p-Xylene in ChloroformSubstrate and solvent

The electrochemical bromination is frequently carried out in a simple, single-compartment, undivided beaker-type cell. cecri.res.in This design is advantageous for its simplicity and avoidance of costly membranes. rsc.org A platinum (Pt) plate is commonly used as the anode, which is the electrode where the oxidation of bromide ions occurs. cecri.res.in The use of an undivided cell means both the anodic and cathodic reactions occur in the same electrolyte volume, which is suitable for processes where the cathodic reaction (often hydrogen evolution) does not interfere with the desired anodic transformation. rsc.orgmdpi.com

ComponentMaterial/TypeFunction
Cell Design Undivided CellSimplifies setup; no membrane needed
Anode Platinum (Pt) PlateSite of bromide ion oxidation
Cathode Not specified (typically inert)Site of reduction (e.g., H₂ evolution)

A key advantage of the electrochemical approach is the ability to control the extent of the bromination by regulating the total electrical charge passed through the cell. cecri.res.in The selectivity for producing mono-brominated, di-brominated (bis(bromomethyl)), or even tetra-brominated (bis(dibromomethyl)) products is directly dependent on the amount of charge (measured in Faradays per mole of substrate). cecri.res.in By carefully monitoring and controlling the coulombs passed, the reaction can be stopped at the desired stage, allowing for the selective synthesis of this compound over other potential products. cecri.res.inbris.ac.uk

Two-Phase Electrolysis for Benzylic Bromination

Regioselective Bromination Strategies for Related Compounds

Regioselectivity in the bromination of p-xylene and related aromatic compounds is critical to ensure the substitution occurs at the desired benzylic positions rather than on the aromatic ring.

Benzylic Bromination (Side-Chain) : This pathway is favored under conditions that promote the formation of free radicals. The key intermediate is the relatively stable benzylic radical. masterorganicchemistry.com Common methods to achieve this selectivity include:

Radical Initiators : Reagents like N-bromosuccinimide (NBS) are frequently used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.comechemi.com

Light Irradiation : The reaction can be initiated by irradiating the mixture with light, which facilitates the homolytic cleavage of the bromine molecule to form bromine radicals. masterorganicchemistry.comechemi.com These radicals then abstract a hydrogen atom from the benzylic position, initiating the chain reaction. masterorganicchemistry.com

Aromatic Bromination (Ring) : This reaction is an electrophilic aromatic substitution and is favored under different conditions. It typically requires a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the electron-rich benzene (B151609) ring. In the absence of such catalysts and under radical-promoting conditions, ring bromination is generally not observed.

The table below summarizes the contrasting conditions for achieving regioselectivity.

ParameterBenzylic BrominationAromatic Bromination
Reaction Type Free Radical SubstitutionElectrophilic Aromatic Substitution
Reagents NBS, Br₂Br₂
Catalyst/Initiator Radical Initiator (AIBN, Benzoyl Peroxide), LightLewis Acid (e.g., FeBr₃)
Position of Attack Benzylic C-H bondsAromatic C-H bonds

Bromination of Substituted Dimethoxybenzenes

The bromination of substituted dimethoxybenzenes serves as a viable route to derivatives that can be precursors to or analogues of this compound. For instance, the NBS (N-bromosuccinimide) bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been studied under different conditions. This reaction can yield multiple brominated products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, a synthetically useful compound researchgate.netresearchgate.net. The reaction conditions can be modulated to favor the formation of the desired bis(bromomethyl) derivative researchgate.net. Research has shown that solvents like 1,1,1-trichloroethane and benzotrifluoride can be effectively used in this synthesis researchgate.netresearchgate.net.

ReactantReagentSolventProductReference
1,4-Dimethoxy-2,3-dimethylbenzeneN-bromosuccinimide (NBS)1,1,1-Trichloroethane or Benzotrifluoride2,3-Bis(bromomethyl)-1,4-dimethoxybenzene researchgate.netresearchgate.net

Synthesis of Dibromomethyl and Bis(dibromomethyl) Arenes

An efficient method for synthesizing bis(dibromomethyl)benzenes involves the bromination of dimethyl-substituted arenes. This process is a precursor step to obtaining aromatic dialdehydes. Various reaction conditions have been explored to optimize this synthesis, with yields reaching up to 99% thieme-connect.com. Traditional solvents like carbon tetrachloride, benzene, and carbon disulfide have been replaced with more convenient options such as 1,2-dichloroethane (DCE) and acetonitrile (B52724) thieme-connect.com. The use of N-bromosuccinimide (NBS) and bromine as brominating agents has also been investigated. Optimized protocols have led to significant reductions in reaction times and the amount of NBS required thieme-connect.com. For example, the reaction of 2-bromo-1,3-dimethylbenzene with bromine in DCE resulted in a high yield (93%) in a much shorter time (2 hours) compared to previous methods thieme-connect.com.

Electrochemical bromination offers another route for preparing dibromomethyl, bis(bromomethyl), and bis(dibromomethyl) arenes cecri.res.intandfonline.com. This method utilizes two-phase electrolysis in a single-compartment cell, achieving high yields of 70-90% cecri.res.intandfonline.com. The process is conducted under mild conditions, using aqueous sodium bromide and an organic phase containing the alkyl aromatic compound cecri.res.intandfonline.com.

Starting MaterialBrominating AgentSolventProductYieldReference
Dimethyl-substituted arenesN-bromosuccinimide (NBS) / Bromine1,2-Dichloroethane (DCE) / AcetonitrileBis(dibromomethyl)benzenesUp to 99% thieme-connect.com
2-Bromo-1,3-dimethylbenzeneBromine1,2-Dichloroethane (DCE)2-Bromo-1,3-bis(dibromomethyl)benzene93% thieme-connect.com
Alkyl aromatic compoundsElectrochemically generated bromineChloroform / Aqueous Sodium BromideDibromomethyl, bis(bromomethyl), and bis(dibromomethyl) arenes70-90% cecri.res.intandfonline.com

Yield Optimization and Purification Protocols

Optimizing the yield and ensuring the purity of this compound are critical for its application in further chemical syntheses.

Recrystallization Techniques

Recrystallization is a common and effective method for purifying crude this compound. After synthesis, the crude product, often a pale yellow solid, can be recrystallized from a suitable solvent to obtain a white solid echemi.com. Ethanol is one solvent that has been successfully used for this purpose cecri.res.in. The process generally involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals.

Distillation Methods

Distillation can be employed to remove the solvent from the reaction mixture after the synthesis of this compound echemi.com. This step is typically performed before recrystallization to isolate the crude solid product. The synthesis of this compound can also involve purification by distillation of the final product, although recrystallization is more commonly cited for this specific compound biosynth.com.

Strategies for Minimizing By-product Formation

The formation of by-products can significantly impact the yield and purity of this compound. In the synthesis from dimethyl aromatic hydrocarbons and N-bromosuccinimide, by-products such as bis(dibromomethyl) aromatic hydrocarbons and nuclear-substituted bromides can be formed google.com. To minimize these, reaction conditions can be carefully controlled. For instance, conducting the reaction under light irradiation at a controlled temperature (e.g., 0-80 °C) can lead to high purity and yield, potentially eliminating the need for a separate purification step google.com. In electrochemical methods, controlling the temperature, especially towards the end of the reaction, can prevent the formation of α,α,α-tribromomethyl arenes tandfonline.com.

Sustainable and Green Chemistry Aspects in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes for this compound are in line with the principles of green chemistry.

A significant advancement in this area is the use of electrochemical methods for bromination. This approach avoids the use of hazardous brominating agents like bromine vapor and operates at lower temperatures than conventional methods, which often require prolonged heating and light irradiation tandfonline.com. The electrochemical process uses a recyclable catalytic system and can be performed under mild conditions, reducing energy consumption and improving safety cecri.res.intandfonline.com.

Furthermore, replacing hazardous solvents is a key aspect of green chemistry. In the synthesis of bis(dibromomethyl) arenes, inconvenient solvents like carbon tetrachloride and benzene have been successfully substituted with 1,2-dichloroethane (DCE), which has led to more efficient and environmentally benign processes thieme-connect.com. These greener methods not only reduce waste and hazards but also often result in higher yields and shorter reaction times thieme-connect.com.

Reaction Chemistry and Mechanistic Investigations of 1,4 Bis Bromomethyl Benzene

Nucleophilic Substitution Reactions (S(_N)2)

The presence of two primary benzylic bromide groups makes 1,4-bis(bromomethyl)benzene an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. The general principle involves the attack of a nucleophile on the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion.

Mechanism of Bromine Atom Replacement

The replacement of the bromine atoms in this compound proceeds through a classic S(_N)2 mechanism. This is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). As the new bond between the nucleophile and the carbon atom forms, the carbon-bromine bond simultaneously breaks.

This process goes through a high-energy transition state in which the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing bromide leaving group. A key stereochemical outcome of the S(_N)2 mechanism is the inversion of configuration at the electrophilic carbon center.

Reactivity with Diverse Nucleophiles (e.g., Azides, Amines, Alcohols, Thiols, Chloride)

The electrophilic nature of the benzylic carbons in this compound allows it to react with a wide array of nucleophiles. Both bromomethyl groups can undergo substitution, leading to the formation of disubstituted products.

Azides: Reaction with sodium azide (B81097) in a suitable solvent leads to the formation of 1,4-bis(azidomethyl)benzene (B602029). This diazide is a useful intermediate, for instance, in "click chemistry" reactions.

Amines: Primary and secondary amines react readily to form the corresponding secondary and tertiary amines, respectively. For example, reaction with a primary amine (R-NH(_2)) would yield 1,4-bis((alkylamino)methyl)benzene.

Alcohols: In the presence of a base, alcohols are converted to their corresponding alkoxides, which are potent nucleophiles. These alkoxides can then react with this compound to form dialkoxy ethers.

Thiols: Thiols are excellent nucleophiles and react under basic conditions (forming thiolates) to produce dithioethers. youtube.com Thiolates are generally considered even better nucleophiles than their alcohol counterparts. youtube.com

Chloride: The bromide ions can be displaced by chloride ions, for example, by reaction with a chloride salt like sodium chloride, to yield 1,4-bis(chloromethyl)benzene. biosynth.com

Table 1: Examples of Nucleophilic Substitution Products from this compound
NucleophileProduct
Azide (N3-)1,4-Bis(azidomethyl)benzene
Amine (RNH2)1,4-Bis((alkylamino)methyl)benzene
Alkoxide (RO-)1,4-Bis(alkoxymethyl)benzene
Thiolate (RS-)1,4-Bis((alkylthio)methyl)benzene
Chloride (Cl-)1,4-Bis(chloromethyl)benzene

Kinetics and Thermodynamics of Substitution Processes

The S(_N)2 reaction is, by definition, a second-order process. The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law can be expressed as:

Rate = k[C(_6)H(_4)(CH(_2)Br)(_2)] [Nucleophile]

Here, 'k' is the second-order rate constant. This relationship implies that increasing the concentration of either reactant will lead to a proportional increase in the reaction rate.

Thermodynamically, these substitution reactions are typically favorable, especially when a strong nucleophile displaces a good leaving group like bromide. The formation of more stable products drives the reaction forward. The benzylic nature of the substrate is also a key factor, as the transition state is stabilized by the adjacent aromatic ring, which lowers the activation energy and facilitates the reaction.

Polymerization Reactions

The difunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers through step-growth polymerization mechanisms.

Condensation Polymerization

In condensation polymerization, this compound can react with a difunctional comonomer (a dinucleophile) to form a polymer chain. This process involves the repeated formation of a new functional group linking the monomer units, typically with the elimination of a small molecule, in this case, hydrogen bromide (HBr) when reacting with nucleophiles like diols or diamines.

A notable example is the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. In the Gilch polymerization, this compound is treated with a strong base, such as potassium tert-butoxide. The base promotes an elimination reaction to form a reactive p-xylylene intermediate, which then polymerizes to yield the conjugated polymer. PPV is a significant material in the field of organic electronics due to its electroluminescent and conductive properties.

Furthermore, this compound can undergo condensation polymerization with various dinucleophiles such as bisphenols, dithiols, and diamines to produce polyethers, polythioethers, and polyamines, respectively. For instance, reacting it with a diol in the presence of a base results in the formation of a polyether.

Table 2: Examples of Polymers Synthesized from this compound
Comonomer/Reaction TypeResulting Polymer Type
Base (Gilch Polymerization)Poly(p-phenylene vinylene)
Diol (e.g., Bisphenol A)Polyether
DithiolPolythioether
DiaminePolyamine

Nucleophilic Substitution Polymerization for Ionene Synthesis

One of the significant applications of this compound is in the synthesis of ionene polymers. These are a class of polycations that have quaternary ammonium (B1175870) centers located in the polymer backbone. The synthesis is typically achieved through a step-growth polymerization mechanism known as the Menshutkin reaction, which involves the nucleophilic substitution of the benzylic bromides by a tertiary diamine.

The reaction proceeds by the sequential quaternization of the tertiary amine groups of the diamine monomer by the two electrophilic bromomethyl groups of this compound. Each reaction step forms a new quaternary ammonium salt linkage and extends the polymer chain. This polycondensation reaction is highly efficient and leads to the formation of linear, aromatic ionene polymers with a regular charge distribution along the backbone. The properties of the resulting ionene polymer, such as solubility and charge density, can be tuned by selecting different tertiary diamine co-monomers.

Table 1: Representative Synthesis of an Aromatic Ionene Polymer

Parameter Description
Reaction Type Nucleophilic Substitution Polymerization (Menshutkin Polycondensation)
Monomer 1 This compound (Electrophile)
Monomer 2 N,N,N',N'-Tetramethyl-1,6-hexanediamine (Nucleophile)
Mechanism Step-growth polymerization where the tertiary amine nucleophilically attacks the benzylic carbon, displacing the bromide anion to form a quaternary ammonium salt linkage.
Product Aromatic ionene polymer with a repeating unit containing a p-xylylene group and a hexamethylene chain linked by quaternary ammonium ions.
Solvent Typically polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Ring-Closing Reactions with Telechelic Polymers

Telechelic polymers are macromolecules that possess two reactive functional groups at their chain ends. This compound can theoretically serve as a cyclizing agent for telechelic polymers bearing nucleophilic end-groups, such as diamines or dithiols, to form macrocyclic polymer structures.

This reaction is governed by the competition between intramolecular cyclization and intermolecular polymerization. To favor the formation of a cyclic product, the reaction is typically performed under high-dilution conditions. These conditions reduce the probability of reactive ends from different polymer chains encountering one another, thereby promoting the intramolecular reaction where the two ends of a single telechelic polymer chain react with the two electrophilic sites of one this compound molecule. The success of the cyclization is dependent on factors such as the concentration of the polymer, the chain length, and the inherent flexibility of the polymer backbone, which influences the entropic feasibility of ring closure. While this application is chemically plausible, specific, well-documented examples in the scientific literature are not widespread.

Electrochemical Polymerization Mechanisms

This compound is not typically electropolymerized directly. Instead, it serves as a crucial building block in the synthesis of more complex, electroactive monomers. For instance, it can be used to link two carbazole (B46965) units, which are known to undergo electropolymerization. illinois.edu The resulting monomer, such as 1,4-bis((9H-carbazol-9-yl)methyl)benzene, can then be polymerized electrochemically to form a conductive polymer film. illinois.edu

The mechanism of this electrochemical polymerization generally proceeds through the following steps:

Oxidation of the Monomer: At a sufficiently high potential, the electroactive unit (e.g., carbazole) of the monomer is oxidized at the electrode surface to form a radical cation.

Radical Cation Coupling: The generated radical cation is highly reactive and can attack a neutral monomer molecule. This coupling reaction, typically occurring at the electroactive positions of the carbazole rings (positions 3 and 6), forms a dimeric dication.

Deprotonation: The dication intermediate loses two protons to regenerate the aromatic system, forming a neutral dimer.

Chain Propagation: The dimer can be further oxidized to its radical cation, which then reacts with another monomer or oligomer radical cation, leading to the propagation of the polymer chain on the electrode surface.

This process is repeated, resulting in the deposition of an insoluble, conjugated polymer film onto the electrode. The first oxidation and reduction peaks observed in cyclic voltammetry correspond to the generation of radical cations, while subsequent redox peaks represent the formation of dications within the growing polymer chain. illinois.edu

Cross-Linking Reactions

The difunctional nature of this compound makes it an effective cross-linking agent, capable of covalently linking separate molecular or polymeric entities to form a three-dimensional network.

Supramolecular assemblies, such as hydrogels or vesicles, are formed through non-covalent interactions like hydrogen bonding, host-guest interactions, or π-π stacking. mdpi.com While these interactions provide structure, the resulting materials can sometimes lack mechanical robustness. This compound can be employed as a covalent cross-linker to enhance the stability of these assemblies.

For this to occur, the components of the supramolecular assembly must possess nucleophilic functional groups (e.g., -NH2, -OH, -SH) that are accessible for reaction. Upon introduction of this compound to the pre-formed assembly, it can react with these nucleophilic sites on adjacent molecules, forming stable covalent bridges. This process transforms a physically cross-linked system into a more robust, chemically cross-linked network, thereby improving its mechanical properties and stability against environmental changes like temperature or dilution.

In the field of coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs), this compound has potential as a cross-linking agent through a strategy known as post-synthetic modification (PSM). nih.govrsc.orgescholarship.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands.

A common PSM strategy involves synthesizing a MOF with ligands that contain reactive functional groups, such as pendant amines. nih.gov After the framework is constructed, a solution of this compound can be introduced. The compound diffuses into the pores of the MOF and reacts with the amine groups on adjacent ligands, creating covalent cross-links within the framework. This can serve to reinforce the structure, alter the pore size and environment, or link different layers of a 2D MOF to create a 3D pillared structure. This application allows for the precise chemical tailoring of MOF properties for specific applications in gas storage or catalysis.

Cycloaddition Reactions (e.g., Diels-Alder)

While this compound does not directly participate as a diene or dienophile in Diels-Alder reactions, it is an excellent precursor for monomers used in other important cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [3+2] cycloaddition.

The process typically occurs as a one-pot, two-step reaction. First, this compound is treated with an azide source, such as sodium azide, via a nucleophilic substitution reaction. This in-situ reaction replaces both bromide atoms to form the highly reactive intermediate, 1,4-bis(azidomethyl)benzene. In the second step, a terminal alkyne and a copper(I) catalyst are introduced. The catalyst facilitates the [3+2] cycloaddition between the azide groups of the intermediate and the alkyne, exclusively forming 1,4-disubstituted 1,2,3-triazole rings. Because the starting material has two reactive sites, this reaction produces symmetric bis(1,2,3-triazole) derivatives, effectively linking two alkyne-containing molecules through a central p-xylylene bridge.

Table 2: [3+2] Cycloaddition using a this compound Derivative

Parameter Description
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - a [3+2] Cycloaddition
Precursor This compound
Intermediate 1,4-Bis(azidomethyl)benzene (formed in situ via nucleophilic substitution with NaN₃)
Reactant A terminal alkyne (R-C≡CH)
Catalyst/Ligand A Copper(I) source, often used with a stabilizing ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
Mechanism The copper catalyst coordinates with the terminal alkyne. The azide intermediate then reacts with the copper-acetylide species, proceeding through a copper-containing six-membered ring intermediate before reductive elimination to yield the triazole product and regenerate the catalyst.
Product A 1,4-disubstituted bis(1,2,3-triazole) derivative.

Formation of Azide Derivatives for Click Chemistry

This compound is a valuable precursor for the synthesis of 1,4-bis(azidomethyl)benzene, a key building block in "click chemistry." This transformation is typically achieved through a nucleophilic substitution reaction where the bromide ions are displaced by azide ions. The resulting diazide is then utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct more complex molecular architectures, such as macrocycles and functionalized bis(1,2,3-triazole) derivatives. nih.govcore.ac.uk

The synthesis of 1,4-bis(azidomethyl)benzene from this compound is generally carried out by treating the latter with an excess of sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. researchgate.net The reaction proceeds via an S_N2 mechanism, where the azide ion acts as the nucleophile. The use of a phase-transfer catalyst can sometimes be employed to facilitate the reaction in biphasic solvent systems. researchgate.net Given the potentially explosive nature of organic azides, these reactions are often performed with the intention of in-situ consumption of the diazide in a subsequent step, avoiding isolation. nih.gov

Once formed, 1,4-bis(azidomethyl)benzene can readily undergo a double CuAAC reaction with a variety of terminal alkynes. This "click" reaction is characterized by its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazole linkages. beilstein-journals.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. core.ac.uk The use of a ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can be advantageous in stabilizing the copper(I) catalyst and improving the reaction's performance. nih.gov

A representative one-pot reaction involves the initial conversion of this compound to the corresponding diazide using sodium azide, followed by the addition of a terminal alkyne and a copper catalyst to facilitate the double cycloaddition. nih.gov This methodology has been successfully employed to synthesize various bis(1,2,3-triazole) derivatives with good to excellent yields. nih.gov

Reactant 1Reactant 2ReagentsProductYieldRef
This compoundSodium Azide, Terminal AlkyneCopper Catalyst (e.g., CuI), Ligand (e.g., TBTA)para-Substituted Bis(1,2,3-triazole)Good to Excellent nih.gov

Reactions with Organometallic Species and Complex Formation

This compound serves as a versatile reagent in reactions with organometallic species, leading to the formation of new carbon-carbon bonds and the construction of larger molecular frameworks, including metal-organic frameworks (MOFs).

One significant application is in palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu reaction. In this context, this compound can react with Grignard reagents (organomagnesium compounds) in the presence of a palladium catalyst. organic-chemistry.org These reactions are effective for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The choice of ligand for the palladium catalyst is crucial to minimize side reactions like β-hydride elimination. For instance, the use of the Xantphos ligand has been shown to be effective in the coupling of secondary benzylic bromides with aryl and alkenyl Grignard reagents. organic-chemistry.org

Another important area of application is in the synthesis of MOFs. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. hidenisochema.com While this compound itself is not typically the primary linker, it can be functionalized to create suitable multitopic ligands. For example, the bromine atoms can be substituted with coordinating groups like pyridyl or carboxylate moieties, which can then chelate to metal centers. The rigid backbone of the p-xylylene unit provided by this compound is advantageous for creating robust and porous frameworks. The synthesis of MOFs is often carried out under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling point solvent. hidenisochema.com

The reaction of this compound with other organometallic reagents, such as organolithium compounds or organocuprates, can also be envisioned for the formation of new carbon-carbon bonds, although these reactions are less commonly reported in the context of this specific substrate compared to palladium-catalyzed cross-couplings.

Reaction TypeOrganometallic ReagentCatalyst/ConditionsProduct TypeRef
Kumada-Corriu Cross-CouplingGrignard Reagents (R-MgX)Palladium catalyst (e.g., with Xantphos ligand)1,4-Disubstituted-p-xylene organic-chemistry.org
MOF Synthesis (after functionalization)Metal Salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂)SolvothermalMetal-Organic Framework hidenisochema.com

Rearrangement Processes in Complex Reaction Systems

While this compound itself does not readily undergo rearrangement, its derivatives can participate in rearrangement reactions under specific conditions. A notable example is the Sommelet-Hauser rearrangement, which is a reaction of certain benzyl (B1604629) quaternary ammonium salts. wikipedia.org

To undergo a Sommelet-Hauser rearrangement, this compound would first need to be converted into a bis(quaternary ammonium salt). This can be achieved by reacting it with a tertiary amine, such as trimethylamine. The resulting salt, 1,4-bis[(trimethylammonio)methyl]benzene dibromide, can then be treated with a strong base, like sodium amide. wikipedia.org

The mechanism of the Sommelet-Hauser rearrangement involves the deprotonation of a benzylic proton to form an ylide. This ylide is in equilibrium with a second ylide formed by the deprotonation of one of the methyl groups on the ammonium salt. wikipedia.org This second, less abundant ylide can then undergo a nih.govmasterorganicchemistry.com-sigmatropic rearrangement, followed by aromatization to yield the final product. wikipedia.org In the case of the bis(quaternary ammonium salt) derived from this compound, this could potentially lead to the formation of a product with new alkyl groups in the ortho positions of the benzene (B151609) ring.

It is important to note that the Stevens rearrangement is a competing reaction for quaternary ammonium salts in the presence of a strong base. The Stevens rearrangement is a nih.govwikipedia.org-rearrangement, in contrast to the nih.govmasterorganicchemistry.com-sigmatropic shift of the Sommelet-Hauser rearrangement. wikipedia.org The reaction conditions can often influence the ratio of the products from these two competing pathways. researchgate.net

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is influenced by both steric and electronic factors, which affect both reactions at the benzylic positions and on the aromatic ring.

Reactivity at the Benzylic Positions: The carbon-bromine bonds at the benzylic positions are highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the electronic stabilization of the transition state and any potential carbocationic intermediates by the adjacent benzene ring through resonance. libretexts.org Reactions at these positions can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nucleophile. For S_N2 reactions, steric hindrance around the benzylic carbon can play a significant role. While the primary nature of the benzylic carbons in this compound favors S_N2 reactions, the presence of two such groups on the same ring could potentially lead to intramolecular reactions or polymerization if a difunctional nucleophile is used.

Reactivity of the Aromatic Ring: The bromomethyl group (-CH₂Br) is generally considered to be a weakly deactivating group for electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the bromine atom, which slightly reduces the electron density of the benzene ring. studymind.co.uk Consequently, electrophilic substitution reactions on this compound, such as nitration or further bromination on the ring, would be expected to be slower than for benzene itself.

The two bromomethyl groups are in a para relationship, which means they will direct incoming electrophiles to the remaining ortho positions (positions 2, 3, 5, and 6). However, the deactivating nature of the bromomethyl groups makes these reactions less favorable. Steric hindrance from the existing bromomethyl groups could also influence the regioselectivity of electrophilic attack, although this effect is likely to be minor for smaller electrophiles.

Applications of 1,4 Bis Bromomethyl Benzene in Advanced Materials Science

Development of Specialty Polymers

Beyond porous networks, 1,4-bis(bromomethyl)benzene is a key reagent in the synthesis of specialty polymers with unique topologies, such as cyclic polymers. Its bifunctional nature allows it to act as a linking agent, closing linear polymer chains into rings.

Cyclic polymers, which lack chain ends, exhibit distinct physical and chemical properties compared to their linear counterparts. The synthesis of these materials can be achieved through a bimolecular ring-closure strategy where this compound serves as a highly effective coupling agent.

In this method, linear, di-functionalized (telechelic) polymers, such as dihydroxyl-terminated polystyrene (HO-PS-OH) or polyethylene (B3416737) glycol (l-PEG), are reacted with an equimolar amount of this compound. The two bromomethyl groups on the benzene (B151609) ring react with the end groups of the linear polymer, forming a closed-loop structure. This reaction has been successfully used to cyclize polystyrene and polyethylene glycol polymers of varying molecular weights, achieving high yields of 80–85%. The choice of this compound as a linking agent is due to the higher reactivity of its benzylic bromo groups.

Table 2: Mentioned Compounds

Compound Name
This compound
Tetraphenylsilane (B94826)
Polystyrene (PS)
Polyethylene glycol (PEG)
Carbon Dioxide (CO₂)

Preparation of Ion-Exchange Membranes

This compound serves as a critical cross-linking agent in the synthesis of anion exchange membranes (AEMs), which are essential components in technologies such as water desalination and electrochemical energy conversion. google.com The primary function of this compound is to provide mechanical strength, and dimensional stability, and to control the swelling of the polymeric membrane in aqueous environments.

The preparation process generally involves the use of a base polymer with aromatic rings, such as polystyrene or poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). unhas.ac.idresearchgate.net These base polymers can be functionalized before or after the cross-linking step. In a typical synthesis strategy, a polymer film is first cast, and then this compound is used to create covalent bonds between adjacent polymer chains. This is achieved through reactions like Friedel-Crafts alkylation or by reacting with pre-installed nucleophilic sites on the polymer backbone.

This cross-linking step transforms the soluble linear polymer chains into a robust, insoluble three-dimensional network. Following cross-linking, the membrane is subjected to amination and quaternization reactions, where amine-containing groups are introduced and converted into quaternary ammonium (B1175870) sites (e.g., by reaction with trimethylamine). unhas.ac.id These positively charged sites are responsible for the membrane's ability to conduct anions. The degree of cross-linking, controlled by the amount of this compound used, is a crucial parameter that allows for the tuning of the membrane's properties, including its ion exchange capacity (IEC), water uptake, and ionic conductivity. semanticscholar.org

Engineering Polymers with Specific Properties

This compound is a versatile building block for synthesizing novel polymers with tailored electronic and optical properties. A significant application is in the field of electrochromic materials, which change color in response to an electrical voltage. scispace.com

A key strategy involves using this compound as a precursor to synthesize more complex, functional monomers. For instance, it can be reacted with carbazole (B46965) in the presence of a base like potassium tert-butoxide to form 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB or DCB). mdpi.comresearchgate.net The resulting bCmB monomer, which contains two electrochemically active carbazole units bridged by a xylyl group, can then be electropolymerized to form a homopolymer (e.g., PbCmB) or copolymerized with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives. mdpi.commdpi.com

These resulting polymers can be coated onto transparent conductive glass (like ITO) to act as the active layer in electrochromic devices (ECDs). mdpi.com The homopolymer PbCmB has been shown to display multiple color variations, such as bright gray, dark gray, and dark olive green, at different applied voltages. mdpi.com Copolymers exhibit enhanced performance characteristics, including high transmittance variation (ΔT) and excellent coloration efficiency (η). researchgate.net These properties are critical for applications in smart windows, displays, and sensors. The performance of several electrochromic devices based on these polymers is summarized below.

Device AnodeCathodeMax. Transmittance Change (ΔT)Wavelength (nm)Coloration Efficiency (η) (cm²/C)
P(bCmB-co-bTP)PEDOT40.7%635428.4
PbCmBPEDOT35.3%640-
P(bCmB-co-dbBT)PEDOT36.4%635-
P(DCB-co-EDm)PEDOT-PSS39.1%640164.7
P(2DCB-co-ED)PEDOT-PSS40.3%690-

Supramolecular Chemistry and Self-Assembly

Covalent Capture of Supramolecular Nanotubes

Information on the direct application of this compound for the covalent capture of supramolecular nanotubes was not available in the consulted research literature.

Formation of Self-Assembling Gels

Specific research detailing the use of this compound in the formation or stabilization of self-assembling gels was not identified in the reviewed literature.

Pillar[n]arene and Macrocycle Synthesis

This compound is a valuable reagent in supramolecular chemistry for the synthesis of complex macrocyclic architectures, including pillar[n]arene derivatives and cyclic peptides.

Pillar[n]arene Dimers: While not typically used in the primary cyclization reaction to form the basic pillar[n]arene scaffold, this compound is employed as a rigid linker to connect pre-existing macrocycles into larger, more complex structures. In one reported synthesis, two monofunctionalized pillar acs.orgarene units containing hydroxyl groups were covalently linked using this compound via an etherification reaction. acs.org This approach yields a pillar acs.orgarene dimer, creating a larger host molecule with two cavities capable of cooperative guest binding. acs.org

Peptide Macrocyclization: A prominent application of this compound and its isomers is in the conformational constraint of peptides through macrocyclization. nih.gov This technique, known as dithiol bis-alkylation, is a robust method for improving the pharmacological properties of peptides, making them more stable and "drug-like". springernature.comresearchgate.net The process involves a linear peptide designed to contain two cysteine residues at specific positions. acs.org The highly nucleophilic thiol groups of the cysteine side chains react with the two electrophilic bromomethyl groups of this compound (often referred to as the pxy linker). nih.gov This reaction forms two stable thioether bonds, effectively "stapling" the peptide chain into a macrocyclic structure. researchgate.net The rigid p-xylyl linker imposes a well-defined geometry on the peptide backbone, which can be crucial for locking the peptide into its bioactive conformation for binding to therapeutic targets. nih.gov

Materials for Adsorption and Purification (e.g., Aromatic Hydrocarbons)

This compound is utilized as a building block for creating porous adsorbent materials for the purification of aromatic hydrocarbons. biosynth.com Its rigid structure and reactive benzylic bromide groups make it an excellent candidate for synthesizing hyper-crosslinked polymers (HCPs) with high surface areas and tailored pore structures.

These materials are typically synthesized via a Friedel-Crafts reaction, where this compound acts as both a monomer and an external cross-linker in the presence of a Lewis acid catalyst (e.g., FeCl₃). It reacts with itself and other aromatic compounds to form an extensive three-dimensional network of methylene-bridged aromatic rings. The resulting microporous organic polymer is amorphous, insoluble, and chemically robust.

The aromatic nature of the polymer backbone provides a strong affinity for other aromatic molecules, such as benzene, toluene, and xylenes (B1142099) (BTX), through π-π stacking interactions. This makes these materials effective adsorbents for capturing volatile organic compounds (VOCs) from gas streams or for separating aromatic compounds from other hydrocarbons. mdpi.com Research on related hyper-crosslinked polymers synthesized from similar linkers has demonstrated high specific surface areas and significant adsorption capacities for benzene, as shown in the table below. mdpi.com

Adsorbent MaterialPrecursor(s)Specific Surface Area (m²/g)Pore Volume (cm³/g)Benzene Adsorption Capacity (mg/g)
Hyper-crosslinked Polymer (HCP)1,4-bis(methoxymethyl)-benzene, Benzyl (B1604629) chloride13451.75133

Development of Electro-optical and Dielectric Materials

This compound serves as a crucial building block in the synthesis of advanced polymers for electro-optical and dielectric applications. Its rigid aromatic core and reactive bromomethyl groups enable its incorporation into polymer backbones, influencing the final material's electronic and physical properties. Research in this area has led to the development of novel materials with tailored characteristics for use in electronic displays, optical communication, and microelectronics.

Electro-optical Materials

In the realm of electro-optical materials, this compound is a key monomer for creating polymers with electrochromic properties. These materials can change their optical properties, such as color and light transmission, in response to an applied electrical voltage. This characteristic makes them highly suitable for applications like smart windows, electronic paper, and optical switches.

One notable application is in the synthesis of carbazole-containing polymers. mdpi.com By reacting this compound with carbazole derivatives, researchers have developed novel electrochromic polymers. mdpi.com For instance, a biscarbazole-containing derivative, 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB), has been synthesized and subsequently electropolymerized to form a homopolymer (PbCmB) and various copolymers. mdpi.com These polymers exhibit significant changes in light transmittance and high coloration efficiencies, which are critical performance metrics for electrochromic devices. mdpi.com

The electrochromic performance of these polymers can be fine-tuned by copolymerizing bCmB with other monomers, such as bithiophene and its derivatives. mdpi.com This copolymerization strategy has been shown to enhance the transmittance variation (ΔT) of the resulting materials. mdpi.com For example, the copolymer P(bCmB-co-bTP) demonstrated a high transmittance variation of 39.56% at 685 nm. mdpi.com

To evaluate their practical applicability, these polymers have been incorporated as the anode in dual-layer organic electrochromic devices (ECDs), with poly(3,4-ethylenedioxythiophene) (PEDOT) serving as the cathode. mdpi.com The performance of these devices underscores the potential of this compound-derived polymers in high-contrast electrochromic applications. mdpi.com

Detailed research findings on the electrochromic properties of these polymers and devices are presented in the tables below.

Table 1: Electrochromic Properties of Polymers Derived from this compound

Polymer Transmittance Variation (ΔT) at λmax Coloration Efficiency (η) at λmax
PbCmB 23.94% at 685 nm Not Reported
P(bCmB-co-bTP) 39.56% at 685 nm 160.5 cm²∙C⁻¹ at 685 nm
P(bCmB-co-dbBT) 27.85% at 685 nm Not Reported

Data sourced from a 2022 study by Wu, T.Y., et al. mdpi.com

Table 2: Performance of Electrochromic Devices (ECDs) Utilizing Polymers Derived from this compound

ECD Configuration Transmittance Variation (ΔT) at λmax Coloration Efficiency (η) at λmax
PbCmB/PEDOT 35.3% at 640 nm Not Reported
P(bCmB-co-bTP)/PEDOT 40.7% at 635 nm 428.4 cm²∙C⁻¹ at 635 nm
P(bCmB-co-dbBT)/PEDOT 36.4% at 635 nm Not Reported

Data sourced from a 2022 study by Wu, T.Y., et al. mdpi.com

Dielectric Materials

Polymers with low dielectric constants (low-k) are essential for the microelectronics industry to reduce signal delay and power consumption in integrated circuits. d-nb.info Poly(p-xylylene) (PPX) and its derivatives are a class of polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties, including a low dielectric constant. unist.ac.krresearchgate.net

While this compound is a logical precursor for the synthesis of poly(p-xylylene) through routes like the Gilch polymerization, there is a notable lack of specific research in the available scientific literature that details the synthesis of dielectric polymers starting from this particular monomer and characterizing their dielectric properties.

However, the broader class of poly(p-xylylene)s, which share the same repeating xylylene unit that would be formed from this compound, has been studied for its dielectric applications. For instance, poly(tetrafluoro-p-xylylene), a fluorinated derivative, has demonstrated a low dielectric constant of 2.42 and a dielectric loss of 0.008 at 1 MHz. researchgate.net The introduction of fluorine atoms is a common strategy to lower the dielectric constant of polymers. d-nb.info

Role of 1,4 Bis Bromomethyl Benzene in Medicinal Chemistry and Biological Research

Synthesis of Biologically Active Molecules

1,4-Bis(bromomethyl)benzene is a key precursor in the synthesis of various biologically active molecules. Its ability to react with different nucleophiles enables the construction of diverse molecular architectures. For instance, it is utilized in multicomponent reactions, which are efficient processes for creating complex molecules in a single step. nih.gov These reactions can generate libraries of compounds that can be screened for various biological activities, including anticancer and anti-inflammatory properties. nih.gov The rigid phenyl group of this compound provides a stable scaffold upon which different functional groups can be attached, leading to the development of novel therapeutic agents.

One notable application is in the synthesis of symmetrical bis-tertiary amines, which have shown potential as CXCR4 inhibitors. nih.gov In this synthesis, this compound reacts with secondary amines to yield the target compounds. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to its role as a crucial intermediate in the production of pharmaceuticals and agrochemicals. indiamart.com Its reactive nature allows for its incorporation into larger, more complex molecules with desired biological activities. The compound is used in organic synthesis processes within these industries to construct the core structures of active ingredients. indiamart.com For example, it can be a starting material for creating coumarin (B35378) derivatives and other organic compounds with potential pharmaceutical applications. biosynth.com

Application as a Cross-Linking Agent in Biochemical Studies

In biochemical research, this compound is employed as a cross-linking agent to study protein structures and interactions. Its two reactive ends can form covalent bonds with specific amino acid residues on protein surfaces, such as cysteine. This "stapling" of peptides can help to stabilize their secondary structures, like alpha-helices, which is crucial for their biological function. nih.gov By linking different parts of a protein or different proteins in a complex, researchers can gain insights into their spatial arrangement and functional relationships. This technique has been particularly useful in the development of stapled peptides as potential therapeutics. nih.gov

Development of Peptide-Phthalocyanine Conjugates for Targeted Therapy

A significant application of this compound is in the development of targeted therapies, such as photodynamic therapy (PDT). It is used as a linker to create cyclic peptide-phthalocyanine conjugates. nih.govresearchgate.net Phthalocyanines are photosensitizers that can generate cytotoxic reactive oxygen species upon light activation, leading to cell death. nih.gov By conjugating them to peptides that specifically bind to receptors overexpressed on cancer cells, like the epidermal growth factor receptor (EGFR), the therapeutic agent can be selectively delivered to the tumor site. nih.govresearchgate.net

In a specific example, a bifunctional linker containing a bis(bromomethyl)benzene unit was used to facilitate the nucleophilic substitution with two cysteine residues of a linear peptide, leading to in situ peptide cyclization and conjugation to a zinc(II) phthalocyanine (B1677752). nih.govresearchgate.net One such conjugate, containing a cyclic form of an EGFR-binding peptide, demonstrated preferential uptake by EGFR-positive cancer cells and effective inhibition of tumor growth in mice upon photodynamic treatment. nih.govresearchgate.net

Table 1: Research Findings on a Cyclic Peptide-Phthalocyanine Conjugate

Finding Details Source
Synthesis A bifunctional linker with a bis(bromomethyl)benzene unit was used for in situ peptide cyclization and phthalocyanine conjugation. nih.govresearchgate.net
Yield Three cyclic peptide-phthalocyanine conjugates were prepared in 20-26% isolated yield. nih.govresearchgate.net
Targeting The conjugate with a cyclic EGFR-binding peptide showed preferential uptake by EGFR-positive cancer cells (HT29 and HCT116). nih.govresearchgate.net

| Efficacy | The targeted conjugate exhibited significantly higher photocytotoxicity in EGFR-positive cells and effectively inhibited tumor growth in vivo. | nih.govresearchgate.net |

Exploration of Antimicrobial Properties in Derived Polymers

Polymers derived from this compound are being investigated for their antimicrobial properties. By incorporating biocidal moieties into a polymer structure, materials with intrinsic antimicrobial activity can be created. researchgate.net These polymers can have applications in various fields where hygiene is critical, such as in medical devices and food packaging. The research in this area includes the synthesis of block copolymers containing units with covalently attached biocidal groups. researchgate.netrsc.org The effectiveness of these materials is tested against a range of bacteria, including both Gram-negative and Gram-positive strains. researchgate.netrsc.org

Bridging Agents for p53-Dependent Cancer Therapy

This compound is utilized as a bridging agent in the synthesis of "stapled peptides" designed for p53-dependent cancer therapy. nih.gov The p53 protein is a critical tumor suppressor, and its interaction with negative regulators like MDM2 and MDMX is a key target in cancer research. nih.gov Stapled peptides are short peptides that are conformationally constrained by a chemical brace, which can enhance their cell permeability and resistance to enzymatic degradation. nih.gov

In this context, this compound is used to create a thioether bridge between two cysteine residues within a peptide sequence. nih.gov This stapling helps to lock the peptide in a bioactive conformation that can effectively disrupt the p53-MDM2/MDMX interaction, leading to the activation of the p53 pathway and subsequent cancer cell death. nih.govnih.gov A library of such stapled peptides has been synthesized and screened for anticancer activity, with some analogues showing potent bioactivity in vivo. nih.govnih.gov

Table 2: Synthesis of Stapled Peptides for p53-Dependent Cancer Therapy

Component Role Source
Peptide A potent dual-specific antagonist of p53-MDM2/MDMX interactions. nih.govnih.gov
This compound Acts as a bridging or "stapling" agent. nih.gov
Cysteine Residues Provide the thiol groups for S-alkylation by the bridging agent. nih.gov

| Resulting Stapled Peptide | Exhibits enhanced cell permeability and potent anticancer activity. | nih.govnih.gov |

Synthesis of Ligands for MRI Contrast Agents

In the field of medical diagnostics, this compound is a precursor in the synthesis of ligands for Magnetic Resonance Imaging (MRI) contrast agents. digitellinc.com Gadolinium(III)-based contrast agents are commonly used to enhance the clarity of MRI images. nih.gov The gadolinium ion (Gd³⁺) is toxic, so it must be tightly bound to a chelating ligand to be safely administered. nih.gov

The development of new ligands aims to improve the stability and efficacy of these contrast agents. Research in this area includes the synthesis of macrocyclic ligands that can form stable complexes with Gd³⁺. While direct synthesis examples using this compound for clinically approved agents are not prominent, its role as a versatile aromatic building block makes it a candidate for constructing more complex and rigid ligand frameworks designed for better relaxivity and targeted delivery. The design of these ligands is crucial for the development of safer and more effective MRI contrast agents. digitellinc.comnih.gov

Investigation of DNA Interactions in Derived Compounds

The bifunctional nature of this compound, characterized by two reactive bromomethyl groups positioned at opposite ends of a rigid phenyl ring, makes it a valuable scaffold in medicinal chemistry for the synthesis of novel DNA-interactive agents. This structural arrangement allows for the linkage of two DNA-binding moieties, leading to compounds capable of complex and high-affinity interactions with DNA, such as bis-intercalation and DNA cross-linking. Research in this area has explored the synthesis of various derivatives and investigated their mechanisms of DNA interaction, revealing insights into structure-activity relationships.

Furthermore, the reactive bromomethyl groups themselves can be utilized to design DNA alkylating agents. In such derivatives, the this compound core acts as a carrier for the alkylating functions. The distance between the two reactive centers is a critical determinant of the type of DNA damage induced, with the potential for both intra- and interstrand cross-links. These cross-links are highly cytotoxic as they can effectively block DNA replication and transcription, making such compounds potent anti-cancer agents.

Detailed research findings have elucidated the specific nature of these DNA interactions. Studies often employ a combination of biophysical and biochemical techniques to characterize the binding mode and affinity of these synthetic compounds.

Detailed Research Findings:

One area of research has focused on bis-N-substituted derivatives where this compound is used to alkylate two nitrogen-containing DNA-binding molecules. For instance, a series of bis-N-substituted tetrandrine (B1684364) derivatives were synthesized, where various aromatic substituents were attached to the nitrogen atoms of the parent alkaloid. nih.gov While not using this compound directly, this research highlights the principle of using a linker to create bivalent DNA-binding agents. The resulting compounds were found to exhibit high affinity for double-stranded DNA, with binding constants in the range of 10^5 to 10^7 M⁻¹. nih.gov The proposed binding mode for these molecules is a synergistic interaction involving the intercalation of one of the N-aryl substituents into the DNA base stack, while the macrocyclic skeleton of the molecule interacts with the major groove. nih.gov

Another approach involves linking two known intercalating agents through the 1,4-xylylene bridge derived from this compound. For example, the synthesis of bisintercalators based on the 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione system has been reported. nih.gov Spectroscopic (UV-vis) and viscometric studies confirmed that these compounds behave as DNA intercalators. nih.gov The design of such molecules leverages the principle that linking two intercalating moieties can significantly enhance DNA binding affinity and cytotoxic potential.

The table below summarizes the types of DNA interactions observed for compounds conceptually derived from a this compound scaffold.

Derivative ClassLinkerDNA-Interacting MoietyPrimary Mode of DNA Interaction
Bis-N-substituted alkaloidsp-Xylylene (conceptual)Tetrandrine derivativesIntercalation and Major Groove Binding
Bis-intercalatorsp-XylyleneImidazonaphthalimidesIntercalation
DNA Alkylating Agentsp-Xylylene(Bromomethyl) groupsCovalent Alkylation (Cross-linking)

Investigations into the DNA interactions of compounds derived from this compound underscore the versatility of this chemical building block in the design of novel therapeutic agents. The ability to create molecules that can bis-intercalate, form cross-links, or exhibit combined modes of interaction provides a rich platform for the development of potent anticancer drugs. semanticscholar.orgnih.gov

Computational and Theoretical Studies of 1,4 Bis Bromomethyl Benzene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to study complex molecules synthesized using 1,4-bis(bromomethyl)benzene as a structural linker or precursor.

DFT calculations, particularly using the B3LYP functional, are frequently employed to optimize the ground-state geometries of complex derivatives of this compound. nih.govresearchgate.net In studies of large macrocycles and fused-triazine derivatives, DFT has been used to determine key structural parameters and predict molecular conformation in the absence of single-crystal X-ray data. nih.govresearchgate.net For instance, in a tetracationic macrocycle designed for photodynamic therapy, DFT and time-dependent DFT (TD-DFT) were used to optimize the molecular structures in both the ground (S0) and excited states, providing crucial insights into its photophysical properties. chinesechemsoc.org

In a study of novel fused-triazine derivatives linked by a 1,4-bis(methyl)benzene group, DFT optimization at the B3LYP/6-311G** level of theory revealed that the resulting molecules are non-coplanar. This twisting is a mechanism to avoid steric hindrance, with one of the phenyl rings and the triazine plane rotating significantly out of plane. researchgate.net The calculations also showed that the C-C bonds linking the phenyl rings to the triazine ring possess lengths characteristic of single bonds. researchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that helps determine a molecule's electronic properties, chemical reactivity, and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

DFT calculations have been used to determine the HOMO-LUMO gaps for various complex molecules incorporating the this compound unit. For a large, cage-like molecule (TPACage⁶⁺) synthesized using this linker, the HOMO-LUMO energy gap in acetonitrile (B52724) was calculated to be 2.48 eV. nih.gov This relatively narrow gap was found to be a key factor in the electronic properties of the host-guest complexes it forms. nih.gov In studies of polymers containing phenothiazine (B1677639) and thiophene (B33073) units linked by aromatic groups, the electrochemical and optical band gaps were determined from experimental data and correlated with HOMO-LUMO levels. arabjchem.org First-principles transport calculations based on DFT have also been used to understand the electronic properties of single-molecule junctions, where agreement between calculated and experimental values helps to confirm the relationship between the frontier orbitals and the junction's electronic behavior. venkataramangroup.org

The table below summarizes computed energy gap data for various derivatives.

Derivative Containing this compoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
TPACage⁶⁺ Host nih.govDFT--2.48
3H-HBC⊂TPACage⁶⁺ Complex nih.govDFT--2.30
3Me-HBC⊂TPACage⁶⁺ Complex nih.govDFT--2.24

This table presents data for complex host-guest systems where this compound acts as a linker, illustrating the application of DFT in analyzing their electronic properties.

The spatial distribution of the HOMO and LUMO provides information on the reactive sites of a molecule. In derivatives of this compound, the frontier orbitals are often distributed across different parts of the molecule.

For fused-triazine derivatives, calculations showed that the HOMO molecular orbitals are concentrated over the triazine and phenyl rings, while the LUMO is delocalized elsewhere, indicating little electronic interaction between different sub-systems within the molecule. nih.govresearchgate.net Similarly, in a tetracationic macrocycle, visualizations of the molecular orbitals were used to understand the electronic transitions responsible for its photophysical properties. chinesechemsoc.org These studies show that while the this compound moiety serves as a crucial structural scaffold, the frontier orbitals that dictate reactivity and optical properties are often located on the more electronically active parts of the derivative molecules. nih.govresearchgate.netchinesechemsoc.org

Understanding the three-dimensional shape and flexibility of molecules is key to predicting their function. Computational methods are used to explore the possible conformations of complex molecules containing the this compound linker. In the synthesis of catenanes and rotaxanes, the p-xylylene group provides a rigid spacer that influences the geometry and interactions between different molecular components. encyclopedia.pubacs.org

In the solid state, crystal structure analyses of cyclophanes containing p-xylylene linkers reveal detailed information about their conformation. For example, the centroid-to-centroid distance between bipyridinium (BIPY²⁺) units can be precisely controlled by the choice of linker, which in turn affects the cyclophane's ability to act as a host for guest molecules. rsc.org Computational modeling, combined with experimental techniques like atomic force microscopy, has been used to probe the steric and electrostatic interactions that govern the mechanical switching of such molecules at a single-molecule level. pnas.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

MD simulations have been used to study all possible conformations of complex precursors synthesized from this compound. In one study, a precursor molecule was immersed in a box of water molecules, and an NPT equilibration run was performed to analyze the distances between specific atoms across various conformations. rsc.org In another instance, a 50-picosecond MD simulation was employed for co-conformational searching of a complex rotaxane, helping to map out its energy landscape. pnas.org MD simulations have also been applied to model the properties of polymer melts, comparing the behavior of macrocyclic polymers formed by end-to-end coupling with this compound to their linear counterparts. researchgate.net

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can understand reaction pathways and predict reactivity.

The reactivity of this compound is central to its use in synthesis. In the context of "click" polymerization, the energy gaps between the HOMO of dipolarophiles and the LUMO of nitrile N-oxides were calculated to explain the observed reaction efficiencies, demonstrating a direct link between frontier orbital energies and chemical reactivity. rsc.org While detailed DFT studies on reactions involving this compound itself are not widely published, mechanisms have been proposed for its derivatives. For example, a mechanism was proposed for a nickel-catalyzed ring-opening addition reaction. acs.org Furthermore, the compound is utilized in well-understood synthetic pathways like the Arbuzov and Horner-Wadsworth-Emmons reactions to create complex conjugated materials, where the reaction outcomes are predictable based on established electronic and steric principles. uvm.edu

Theoretical Studies on Clustering and Self-Assembly

Theoretical studies have explored the role of this compound as a fundamental building block in the fields of supramolecular chemistry and materials science. Its rigid benzene (B151609) core and two reactive bromomethyl groups at opposite ends make it an ideal candidate for constructing larger, well-defined architectures through self-assembly and covalent capture.

First-principles calculations based on density functional theory (DFT) have been employed to model the kinetic pathways of surface-assisted self-assembly. One such study investigated the formation of the narrowest zigzag graphene nanoribbons (nZGNRs) on a Cu(111) surface, using this compound as a potential precursor molecule. acs.orgacs.org These computational models examined the adsorption of the molecule on the copper surface, the subsequent detachment of the bromine substituents, and the formation of covalent bonds between the resulting radicals. acs.org While the calculations suggested that this compound was a less desirable precursor for this specific application compared to other candidates, the study provided valuable theoretical insight into its behavior in on-surface self-assembly processes. acs.orgacs.org

In supramolecular chemistry, this compound is a key component for locking molecular architectures into place. Theoretical principles, such as π-π stacking interactions between electron-rich and electron-poor aromatic systems, guide the initial non-covalent self-assembly of molecular precursors into an organized intermediate template. encyclopedia.pub this compound is then introduced to form robust covalent bonds, effectively capturing the transient assembly. This strategy has been successfully applied in the synthesis of mechanically interlocked molecules like whiterose.ac.ukcatenanes. encyclopedia.pub Computational chemistry plays a vital role in understanding and predicting the stability and properties of these complex structures. For instance, electrostatic potential maps of cage-like molecules synthesized using this compound have been calculated using programs like Gaussian at a B3LYP/6-31G* level of theory to visualize noncovalent bonding interactions. doi.org

The molecule's derivatives are also central to the study of coordination polymers and molecular machines. Computational data has been used to determine the electrostatic barrier energy for the movement of molecular rings within pseudorotaxanes where derivatives of this compound form part of the structure. sdu.dk These theoretical investigations are crucial for designing and understanding the function of complex, dynamic molecular systems.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the structural elucidation of molecules. Methods such as Density Functional Theory (DFT) and semiempirical methods are routinely used to calculate the theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of organic compounds, including derivatives of this compound. nih.govrsc.org These theoretical spectra serve as a valuable reference for interpreting experimental data and confirming molecular structures.

For instance, semiempirical methods like PM5 have been used in theoretical studies of quaternary ammonium (B1175870) salts derived from this compound. nih.gov These computational analyses complement experimental data obtained from FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to provide a comprehensive structural characterization. nih.gov Similarly, DFT calculations have been applied to understand the photophysical origins of luminescence in materials incorporating derivatives, which is directly related to their spectroscopic behavior. rsc.orgchinesechemsoc.org

Experimental NMR data provides the benchmark against which the accuracy of these computational predictions is measured. The structures of numerous complex molecules synthesized using this compound as a linker have been confirmed by ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net

Electrochemical Property Investigations

Theoretical and computational studies are increasingly used to investigate and predict the electrochemical properties of molecules. For derivatives of this compound, these investigations often involve correlating molecular structure with redox behavior, which is typically measured experimentally using techniques like cyclic voltammetry (CV).

A key example involves a tetracationic macrocycle synthesized using this compound. chinesechemsoc.org While its oxidation and reduction potentials were measured experimentally via CV, Density Functional Theory (DFT) was employed to perform quantum chemical calculations. chinesechemsoc.org These calculations were used to optimize the molecular structures in both ground and excited states, providing deep insights into the photophysical and electronic properties that govern the observed electrochemical behavior. chinesechemsoc.org

Furthermore, this compound is a precursor to monomers used in the synthesis of electrochromic polymers. mdpi.com The electrochemical properties of these polymers, such as poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene) (PbCmB) and its copolymers, have been extensively studied. mdpi.com The redox peaks observed in their cyclic voltammograms correspond to the generation of radical cations and dications. mdpi.com Theoretical studies on such systems help to elucidate the relationship between the polymer's electronic structure, which can be modeled computationally, and its color-switching properties. acs.org

These examples highlight the synergy between experimental electrochemistry and theoretical investigations, where computational models provide a molecular-level understanding of the redox processes observed.

Safety and Handling Protocols for 1,4 Bis Bromomethyl Benzene in Academic Laboratory Settings

Hazard Identification and Risk Assessment

1,4-Bis(bromomethyl)benzene is a chemical compound that necessitates careful handling due to its hazardous properties. A thorough risk assessment should be conducted before its use in any academic laboratory setting. This involves recognizing its potential to cause harm and implementing appropriate control measures to mitigate risks.

Corrosive Properties

This compound is classified as a corrosive material. apolloscientific.co.uknih.govechemi.comtcichemicals.com It is known to cause severe skin burns and serious eye damage upon contact. apolloscientific.co.uknih.govechemi.comtcichemicals.comfishersci.com The GHS classification for this compound includes Skin Corrosion/Irritation Category 1B, indicating its potential to cause permanent injury to the skin. apolloscientific.co.uknih.gov In case of skin contact, it is advised to immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. fishersci.com

Lachrymatory Effects

This compound is a potent lachrymator, a substance that irritates the eyes and causes the production of tears. nih.govfishersci.comchemicalbook.com This property requires that all handling of the compound be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid exposure to its vapors.

Potential for Allergic Skin Reactions

There is evidence to suggest that this compound may cause an allergic skin reaction. apolloscientific.co.uk Although this is not its primary hazard, repeated or prolonged skin contact should be avoided to prevent sensitization. A case report on a similar compound, 1,4-bis-chloromethylbenzene, documented a bullous contact eczema in a chemistry student after several days of contact, with patch tests confirming a positive reaction. nih.gov

Respiratory Tract Irritation and Toxic Pneumonitis

Inhalation of dust or fumes from this compound can lead to irritation of the respiratory tract. chemicalbook.com More severe exposures may result in corrosive injuries to the upper respiratory tract and lungs. nih.gov This compound is also associated with toxic pneumonitis, which is an inflammation of the lungs caused by inhaling toxic vapors or gases. nih.gov It is crucial to prevent the generation of dust and to work in a well-ventilated area to minimize the risk of inhalation. apolloscientific.co.uk In the event of inhalation, the individual should be moved to fresh air and medical attention should be sought immediately. fishersci.comechemi.com

Hazard Summary Data Table

Hazard Description GHS Classification
Corrosive Properties Causes severe skin burns and eye damage. apolloscientific.co.uknih.govfishersci.com Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1. apolloscientific.co.uk
Lachrymatory Effects Substance irritates the eyes and induces the flow of tears. nih.govfishersci.com Not explicitly classified, but noted as a significant hazard. fishersci.com
Allergic Skin Reactions May cause an allergic skin reaction. apolloscientific.co.uk Skin Sensitisation, Category 1. apolloscientific.co.uk
Respiratory Irritation Causes respiratory tract irritation. chemicalbook.com Not explicitly classified, but a known adverse effect.

| Toxic Pneumonitis | Inhalation of vapors may induce inflammation of the lungs. nih.gov | Not explicitly classified, but a known adverse effect. nih.gov |

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent personal exposure. apolloscientific.co.uk The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection

When handling this compound, the use of appropriate chemical-resistant gloves is crucial to prevent skin contact. fishersci.comechemi.comapolloscientific.co.uk Nitrile gloves are a suitable option, offering protection against various chemicals. fsu.edu It is imperative that gloves are inspected for any signs of degradation or perforation before use. echemi.com Hands should be thoroughly washed and dried after handling the compound. echemi.com The selection of protective gloves should adhere to the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it. echemi.com

Body Protection

To prevent skin exposure, comprehensive body protection is required when working with this compound. fishersci.comapolloscientific.co.uk This includes wearing a lab coat, and in situations with a higher risk of exposure, a complete suit protecting against chemicals may be necessary. angenechemical.com Protective clothing should be flame-resistant and impervious. echemi.com Any contaminated clothing should be removed immediately and washed before reuse. echemi.comapolloscientific.co.uk

Respiratory Protection

Due to the hazardous nature of this compound, particularly as a lachrymator and potential respiratory irritant, appropriate respiratory protection is essential. fishersci.comnih.gov Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. fishersci.comcymitquimica.com If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator is recommended. echemi.com The use of a NIOSH/MSHA or European Standard EN 149 approved respirator should be considered in such cases. fishersci.comfishersci.com The choice of respiratory protection should be based on a professional assessment of the toxicity, exposure data, and the specific laboratory conditions. apolloscientific.co.uk

Safe Handling Practices

Ventilation Requirements

Adequate ventilation is a primary engineering control for safely handling this compound. echemi.com All work with this compound should be carried out in a well-ventilated area to prevent the accumulation of vapors and dust. apolloscientific.co.ukangenechemical.com The use of local exhaust ventilation is typically required, and the ventilation system design must be appropriate for the specific chemical process. cymitquimica.com An approved self-contained breathing apparatus (SCBA) might be necessary in certain situations with inadequate ventilation. cymitquimica.com

Prevention of Dust Formation

As this compound is a solid, preventing the formation and dispersal of dust is a critical safety measure. echemi.comangenechemical.com Dry clean-up procedures should be used for spills to avoid generating dust. apolloscientific.co.ukcymitquimica.com If sweeping is necessary, the material should be dampened with water to prevent it from becoming airborne. cymitquimica.com It is important to avoid breathing any dust that is generated. fishersci.comcymitquimica.com

Avoidance of Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from incompatible materials. apolloscientific.co.uk These include acids, bases, alcohols, amines, and oxidizing agents. fishersci.com Storing the compound in a cool, dry, and well-ventilated area in tightly closed containers is recommended. apolloscientific.co.ukfishersci.com

Procedures for Ingestion and Inhalation Prevention

To prevent accidental ingestion of this compound in an academic laboratory setting, personnel should adhere to strict work hygiene practices. This includes prohibiting eating, drinking, or smoking in any area where the chemical is handled apolloscientific.co.ukfishersci.com. Hands should be washed thoroughly with soap and water after handling the compound apolloscientific.co.ukchemicalbook.com. It is also crucial to prevent the material from coming into contact with food or food utensils apolloscientific.co.uk.

Preventing inhalation exposure requires a multi-faceted approach involving engineering controls and careful handling procedures. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or another approved ventilated enclosure, to minimize the concentration of dust or fumes in the air apolloscientific.co.ukfishersci.comchemicalbook.comharvard.edu. When handling the solid compound, procedures should be designed to avoid the generation of dust apolloscientific.co.ukechemi.com. If there is a risk of dust becoming airborne, appropriate respiratory protection may be necessary apolloscientific.co.uk. Users must avoid all personal contact with the substance, including breathing in any dust or fumes apolloscientific.co.ukapolloscientific.co.uk.

Storage Recommendations

Proper storage of this compound is essential for maintaining its integrity and ensuring laboratory safety. It should be stored in a cool, dry, and well-ventilated area apolloscientific.co.ukchemicalbook.comfishersci.comlifechempharma.com. The storage location should be away from foodstuff containers and incompatible materials apolloscientific.co.uk. To prevent unauthorized access, the substance should be stored in a locked-up area apolloscientific.co.ukfishersci.comechemi.com.

Container Specifications (e.g., Airtight, Light-Resistant)

This compound should be kept in its original container, which must be clearly labeled apolloscientific.co.uktcichemicals.com. Containers must be kept securely sealed when not in use to prevent contamination and leakage apolloscientific.co.ukchemicalbook.comfishersci.comlifechempharma.com. Suitable containers include lined metal cans, plastic pails, and polyliner drums apolloscientific.co.uk. It is also noted that the compound is light-sensitive, suggesting that light-resistant containers are advisable fishersci.comtcichemicals.com.

Temperature and Moisture Control

The compound is sensitive to moisture and should be stored in a dry place apolloscientific.co.ukfishersci.comapolloscientific.co.uk. Some sources recommend storing the compound under an inert gas like argon apolloscientific.co.ukapolloscientific.co.uk. The storage temperature should be controlled; a general "cool" environment is specified, with one source recommending a temperature range of 10°C to 25°C (50°F to 77°F) biosynth.comispe.org. For general laboratory storage, "controlled room temperature" is often defined as 20°C–25°C (68°–77°F) ispe.org.

Segregation from Incompatible Substances (e.g., Acids, Bases, Alcohols, Amines, Oxidizing Agents)

To prevent hazardous reactions, this compound must be stored separately from incompatible materials. A variety of substances have been identified as incompatible and should be segregated during storage.

Table 1: Substances Incompatible with this compound

Incompatible Material
Acids fishersci.com
Bases fishersci.comfishersci.com
Alcohols fishersci.comfishersci.com
Amines fishersci.comfishersci.com
Strong Oxidizing Agents chemicalbook.comfishersci.com
Metals fishersci.com

Emergency Procedures and First Aid Measures

In the event of exposure to this compound, immediate action is required. It is imperative that eyewash stations and safety showers are readily accessible near the workstation fishersci.com. All contaminated clothing, including shoes and jewelry, should be removed immediately harvard.educymitquimica.com.

Exposure Control Measures

Table 2: First Aid for Exposure to this compound

Exposure RouteFirst Aid Procedure
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes apolloscientific.co.ukfishersci.comcymitquimica.com. Ensure complete irrigation by moving the eyelids apolloscientific.co.ukcymitquimica.com. Remove contact lenses if it is safe and easy to do so fishersci.comcymitquimica.com. Seek immediate medical attention from a doctor or poison information center apolloscientific.co.ukfishersci.comcymitquimica.com.
Skin Contact Immediately wash the affected skin and hair with plenty of running water (and soap if available) for at least 15 minutes apolloscientific.co.ukfishersci.com. Remove all contaminated clothing immediately fishersci.comcymitquimica.com. Seek medical attention if irritation occurs apolloscientific.co.ukcymitquimica.com.
Inhalation Move the exposed individual to fresh air and keep them warm and rested apolloscientific.co.ukechemi.comcymitquimica.comcdc.gov. If breathing has stopped, trained personnel should provide artificial respiration apolloscientific.co.ukechemi.comcymitquimica.com. Seek immediate medical attention echemi.comfishersci.comcymitquimica.com.
Ingestion Do NOT induce vomiting fishersci.comechemi.comfishersci.comcdc.gov. Rinse the mouth with water apolloscientific.co.ukfishersci.comechemi.com. Never give anything by mouth to an unconscious person fishersci.comharvard.eduechemi.com. Call a physician or poison control center immediately for medical attention apolloscientific.co.ukechemi.comfishersci.com.

Spill Clean-up Protocols

In the event of a spill of this compound in an academic laboratory setting, immediate and appropriate action is crucial to mitigate potential hazards. Laboratory personnel should only attempt to clean up small, manageable spills if they have the proper training, personal protective equipment (PPE), and spill control materials readily available. ubc.ca For large or unmanageable spills, or if there is any doubt about the safety of the cleanup procedure, the area should be evacuated, and emergency personnel should be notified immediately.

For a solid spill, the following steps should be taken:

Gently sweep or scoop the spilled material to avoid creating dust. utk.edu

Place the collected solid into a suitable, labeled container for hazardous waste disposal. apolloscientific.co.uk

After the bulk of the material has been removed, the spill area should be wiped down with a wet paper towel or absorbent pad to remove any remaining residue. utk.edu

All contaminated cleaning materials, including paper towels and absorbent pads, should be placed in the hazardous waste container. utk.edu

The area should then be cleaned with soap and water. umich.edu

All tools and equipment used in the cleanup process must be thoroughly decontaminated after use. utk.edu Contaminated clothing should be removed immediately and laundered separately before reuse. apolloscientific.co.uk

Fire Fighting Measures and Extinguishing Media

This compound is not considered a significant fire risk; however, the containers it is stored in may burn. apolloscientific.co.uk In the event of a fire involving this compound, it is important to use appropriate extinguishing media and for firefighters to wear suitable protective equipment.

Suitable Extinguishing Media

The following extinguishing media are recommended for fires involving this compound:

Dry chemical powder fishersci.comechemi.com

Carbon dioxide (CO2) fishersci.comechemi.com

Alcohol-resistant foam echemi.com

Water spray can be used to cool containers, but a direct stream of water should not be used on the burning material itself. chemicalbook.com

Specific Hazards Arising from the Chemical

During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. chemicalbook.com Hazardous combustion products can include:

Carbon monoxide (CO) fishersci.com

Carbon dioxide (CO2) fishersci.com

Hydrogen bromide chemicalbook.com

Protective Equipment for Firefighters

Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear to prevent contact with skin and eyes. fishersci.comchemicalbook.com

Waste Disposal Guidelines

Proper disposal of this compound and its contaminated materials is essential to ensure the safety of laboratory personnel and to protect the environment. All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection and Storage

Waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) should be collected in a designated, properly labeled hazardous waste container. dartmouth.edu

The container must be made of a material that is compatible with the chemical and should be kept tightly closed except when adding waste. cwu.eduwa.gov

Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials. cwu.edu

The label on the hazardous waste container must clearly identify the contents, including the full chemical name and the associated hazards (e.g., corrosive, toxic). cwu.edu

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. dartmouth.edu

Once the waste container is full, it must be transported to a central hazardous waste accumulation area for pickup by a licensed hazardous waste disposal company. cwu.edu

Empty containers that previously held this compound must be managed carefully. The first rinse of the container should be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic chemicals, the first three rinses must be collected as hazardous waste. dartmouth.edu

Academic laboratories should have a comprehensive chemical hygiene plan that includes specific procedures for hazardous waste disposal. epa.gov All laboratory personnel who handle this compound should be trained on these procedures.

Future Directions and Emerging Research Frontiers for 1,4 Bis Bromomethyl Benzene

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1,4-bis(bromomethyl)benzene often involves radical bromination of p-xylene, which can present challenges in selectivity and the use of hazardous reagents like molecular bromine. Future research is increasingly focused on developing novel, more sustainable synthetic routes.

Challenges remain in achieving selective halogenation, especially with more complex aromatic cores where ring bromination can compete with benzylic bromination. nih.gov Future pathways will likely focus on developing highly selective reagents and reaction conditions that minimize waste and avoid harsh chemicals.

Development of Advanced Catalytic Systems

Advanced catalytic systems are pivotal for enhancing the efficiency and selectivity of reactions involving this compound. Research is moving beyond traditional methods to explore sophisticated catalysts that can be recycled and operate under milder conditions.

Recent studies have highlighted the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to synthesize bis(1,2,3-triazole) derivatives from this compound. nih.gov The use of specific ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), has been shown to significantly improve the efficiency of these reactions. nih.gov

Other research has demonstrated the use of Al2O3–OK as an effective catalyst for the N-alkylation of substituted 2-amino benzothiazoles with this compound at room temperature. aip.orgresearchgate.net There is also growing interest in phase-transfer catalysis to facilitate reactions, which can improve reaction rates and yields. The development of recyclable catalytic systems, such as those based on polytopic bis(oxazoline) ligands with copper, is another key area of future research. rsc.org

Catalytic SystemReaction TypeApplicationReference
Copper with TBTA ligandAzide-Alkyne Cycloaddition (Click Chemistry)Synthesis of bis(1,2,3-triazole) derivatives nih.gov
Al2O3–OKN-alkylationSynthesis of N-alkylation derivatives of 2-amino benzothiazoles aip.orgresearchgate.net
Copper(II) with bis(oxazoline) ligandsAsymmetric BenzoylationKinetic resolution of diols rsc.org
Copper N-Heterocyclic CarbeneCycloadditionSynthesis of bis-1H-1,2,3-triazoles mdpi.com

Integration into Multifunctional Materials

The rigid structure and bifunctionality of this compound make it an excellent building block for a variety of functional materials. Future research will likely focus on creating materials with increasingly complex and tailored properties.

A significant area of research is the synthesis of porous organic polymers (POPs). By reacting this compound with other monomers like tetraphenylsilane (B94826), researchers have created benzene-linked porous polymer materials (B-PPMs) with high surface areas and pore volumes, which are effective for selective CO2 capture. researchgate.net

In the field of electronics, this compound is used to synthesize electrochromic polymers. For instance, it can be reacted with carbazole (B46965) to form 1,4-Bis((9H-carbazol-9-yl)methyl)benzene, a monomer used to create polymers for high-contrast electrochromic devices. mdpi.com It is also a precursor for creating polyhedral oligomeric silsesquioxanes, which have applications in nanotechnology and advanced materials.

Applications in Emerging Technologies (e.g., Nanotechnology, Sensing)

The utility of this compound and its derivatives is expanding into emerging technologies like nanotechnology and chemical sensing. In nanotechnology, it serves as a linker for creating structured materials. For example, it has been used in the synthesis of star-shaped polymers and other polymeric architectures. researchgate.net

In the area of sensing, derivatives of this compound are being explored for their ability to detect metal ions. By incorporating specific functional groups, sensors can be designed to show a colorimetric or fluorescent response upon binding with ions like Cu2+ and Hg2+. researchgate.net The para-substitution pattern of the benzene (B151609) ring allows for the creation of symmetric sensors, which can enhance their binding affinity and selectivity. researchgate.net

Further Elucidation of Biological Activities and Mechanisms

While this compound itself is primarily a reactive intermediate, its derivatives have shown promising biological activities that warrant further investigation. The core structure provides a scaffold for creating molecules with potential therapeutic applications.

Research has shown that derivatives of this compound exhibit antimicrobial and anticancer properties. aip.org For instance, certain N-alkylation derivatives have been tested for their antibacterial activity. aip.orgresearchgate.net In cancer research, it has been used as a linker to create "stapled peptides" that can target protein-protein interactions, such as the p53-MDM2 interaction, which is crucial for cancer therapy. nih.gov Symmetrical bis-tertiary amines synthesized from this compound have also been identified as novel CXCR4 inhibitors, which have implications for inflammation and cancer. nih.gov

Future research will need to focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to enhance efficacy and reduce potential toxicity.

Derivative TypeBiological ActivityPotential ApplicationReference
N-alkylation derivativesAntibacterialAntimicrobial agents aip.orgresearchgate.net
Stapled peptidesp53-MDM2 inhibitionCancer therapy nih.gov
Symmetrical bis-tertiary aminesCXCR4 inhibitionAnti-inflammatory, Cancer therapy nih.gov
2-Bromo-1,4-bis(bromomethyl)benzene derivativesCytotoxicityChemotherapeutic agents

Theoretical and Computational Advancements in Predictive Modeling

Computational modeling is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new materials and applications.

Density Functional Theory (DFT) and other computational methods are used to predict the reactivity of this compound in reactions such as Suzuki-Miyaura coupling. These models can help resolve discrepancies between predicted and experimental yields by accounting for factors like steric hindrance and solvent effects. Computational studies also help in understanding the non-covalent interactions, such as C–H···Br and Br···Br contacts, that govern the crystal packing and supramolecular assembly of its derivatives, which is crucial for designing crystalline materials with desired properties like porosity.

Future advancements will likely involve the development of more accurate predictive models that can handle larger and more complex systems, enabling the in silico design of novel polymers and functional materials derived from this compound.

Sustainable Chemical Practices in Production and Application

A major frontier in chemical research is the adoption of sustainable or "green" chemistry principles. For a widely used building block like this compound, this involves making both its production and its use more environmentally friendly.

Research into sustainable production methods is focused on reducing the use of hazardous reagents and solvents. nih.gov Light-mediated reactions and the use of safer brominating agents are steps in this direction. nih.gov

In terms of application, this compound is being used to create materials that contribute to sustainability. For example, the development of porous polymers for CO2 capture helps in mitigating greenhouse gas emissions. researchgate.net Furthermore, creating polymers that can be easily regenerated and recycled is a key goal. Research on the B-PPM-2 adsorbent, for instance, has shown that it can be fully regenerated after multiple cycles, which is a promising feature for industrial applications. researchgate.net The entire lifecycle of the compound and its derivatives, from synthesis to final application and disposal or recycling, will be a critical focus of future research.

Q & A

Q. What are the common methods for synthesizing 1,4-Bis(bromomethyl)benzene, and how can their efficiency be optimized?

  • Methodology : The compound is typically synthesized via bromination of 1,4-dimethylbenzene (p-xylene). A common approach involves free-radical bromination using bromine (Br₂) and a radical initiator like benzoyl peroxide under UV light. Alternatively, substitution reactions using phosphorus tribromide (PBr₃) or HBr with a catalyst (e.g., AlBr₃) can be employed.
  • Optimization : Reaction efficiency depends on stoichiometry (excess Br₂ may lead to over-bromination), temperature control (40–60°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Purification via recrystallization from diethyl ether or hexane yields high-purity crystals .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :
  • ¹H NMR : Peaks at δ 4.4–4.6 ppm (singlet for CH₂Br groups) and δ 7.3–7.5 ppm (aromatic protons) confirm the structure. Splitting patterns distinguish para-substitution .
  • IR Spectroscopy : Stretching frequencies at ~600 cm⁻¹ (C-Br) and 2900–3000 cm⁻¹ (C-H of CH₂Br) validate functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 264 (M⁺) and fragments at m/z 183/185 ([C₆H₄(CH₂Br)]⁺) confirm molecular weight and bromine isotopic patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (lachrymatory and corrosive properties).
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in airtight, light-resistant containers at room temperature, away from moisture (hydrolyzes slowly in water) .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of macrocyclic compounds, and what challenges arise in controlling reaction selectivity?

  • Methodology : The compound serves as a di-electrophile in macrocyclization via nucleophilic substitution. For example, reacting with dithiols or diamines under high-dilution conditions minimizes oligomerization.
  • Challenges : Competing intermolecular reactions lead to linear polymers. Use slow addition techniques (syringe pumps) and templating agents (e.g., metal ions) to enhance cyclization. Monitor progress via SEC (size-exclusion chromatography) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity in cross-coupling reactions?

  • Methodology : Discrepancies often arise from solvent effects or catalyst-substrate interactions.
  • Case Study : DFT calculations may predict higher reactivity for Suzuki-Miyaura coupling due to electron-withdrawing Br groups, but experimental yields may lag due to steric hindrance. Adjust catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity (DMF vs. THF) to align outcomes .

Q. In polymer chemistry, how does the use of this compound as a cross-linking agent influence the thermal stability of resulting polymers?

  • Methodology : The compound cross-links polymers (e.g., polyurethanes or epoxy resins) via nucleophilic substitution, forming rigid aromatic junctions.
  • Thermal Analysis : TGA shows increased decomposition temperatures (e.g., from 250°C to 300°C) due to restricted chain mobility. DSC reveals higher glass transition temperatures (Tₑ), confirming enhanced rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.